An In-depth Technical Guide to 4-Octyl Acetate: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Octyl Acetate: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octyl acetate, also known as octan-4-yl acetate, is an organic compound classified as an ester. It is an isomer of the more commonly referenced n-octyl acetate. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of 4-octyl acetate. While much of the readily available data pertains to the straight-chain isomer, n-octyl acetate, this document will focus on 4-octyl acetate where information is available and provide comparative data for context.
Chemical Structure and Identification
4-Octyl acetate is the ester formed from 4-octanol and acetic acid. It is a secondary octyl acetate, with the acetate group attached to the fourth carbon of the octyl chain.
Table 1: Chemical Identification of 4-Octyl Acetate and n-Octyl Acetate
| Identifier | 4-Octyl Acetate | n-Octyl Acetate |
| IUPAC Name | octan-4-yl acetate | octyl acetate[1] |
| Synonyms | 4-acetoxyoctane, sec-octyl acetate | n-octyl ethanoate, Caprylyl acetate[2] |
| CAS Number | 5921-87-9 | 112-14-1[1] |
| Molecular Formula | C₁₀H₂₀O₂[3] | C₁₀H₂₀O₂[1] |
| Molecular Weight | 172.27 g/mol [3] | 172.27 g/mol [2] |
| Canonical SMILES | CCCCC(CCC)OC(=O)C[3] | CCCCCCCCOC(=O)C[1] |
| InChI | InChI=1S/C10H20O2/c1-4-6-8-10(7-5-2)12-9(3)11/h10H,4-8H2,1-3H3[3] | InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3[1] |
| InChIKey | OPYUCGUEXGXBNL-UHFFFAOYSA-N[3] | YLYBTZIQSIBWLI-UHFFFAOYSA-N[1] |
Physicochemical Properties
Quantitative data for the physicochemical properties of 4-octyl acetate is not as widely available as for its straight-chain isomer, n-octyl acetate. The following table summarizes the available data for n-octyl acetate, which can serve as an estimate for the properties of 4-octyl acetate.
Table 2: Physicochemical Properties of n-Octyl Acetate
| Property | Value |
| Appearance | Colorless liquid with a fruity odor[1][4] |
| Boiling Point | 206-211 °C[1] |
| Melting Point | -38.5 °C[1] |
| Density | 0.865-0.868 g/cm³[1] |
| Solubility | Insoluble in water; miscible with alcohol and other organic solvents[1][2][5] |
| Vapor Pressure | 0.4 mmHg[1] |
| Refractive Index | 1.418-1.421[1] |
| Flash Point | 86 °C (187 °F)[2] |
Experimental Protocols: Synthesis of 4-Octyl Acetate
The synthesis of 4-octyl acetate can be achieved via Fischer esterification of 4-octanol with acetic acid, typically in the presence of an acid catalyst. The following is a general experimental protocol adapted from procedures for the synthesis of n-octyl acetate.[6][7][8]
Materials and Equipment
-
4-Octanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Experimental Workflow
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-octanol and a molar excess of glacial acetic acid.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst. Carbon dioxide gas will evolve during this step, so vent the separatory funnel frequently.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Decant or filter the dried organic layer and remove the excess acetic acid and any other volatile impurities using a rotary evaporator.
-
Purification: Purify the crude 4-octyl acetate by fractional distillation under reduced pressure.
Biological Activity and Applications
Information on the specific biological activity of 4-octyl acetate is limited in the scientific literature. However, esters of octanol, in general, are known for their characteristic fruity aromas and are used as flavoring and fragrance agents.[4] n-Octyl acetate is found naturally in citrus fruits like oranges and grapefruits.[2]
There is some research on a related compound, 4-octyl itaconate, which has been shown to regulate immune balance by activating the Nrf2 signaling pathway and negatively regulating PD-L1 in mouse models of sepsis.[9][10] It is important to note that 4-octyl itaconate is structurally different from 4-octyl acetate and their biological activities are not interchangeable.
One study has linked octyl acetate to celiac disease, suggesting it could be a potential biomarker.[11] Further research is needed to elucidate the specific biological roles and potential therapeutic applications of 4-octyl acetate.
Spectroscopic Data
Table 3: Expected Spectroscopic Features for 4-Octyl Acetate (based on n-Octyl Acetate data)
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons of the acetate group (singlet), the methine proton at the 4-position (multiplet), and the various methylene and methyl protons of the octyl chain. |
| ¹³C NMR | A signal for the carbonyl carbon of the ester, a signal for the carbon attached to the oxygen (C4), and signals for the other carbons in the octyl chain and the acetate methyl group. |
| IR Spectroscopy | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-O stretching bands in the 1250-1000 cm⁻¹ region.[12] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 172, and characteristic fragmentation patterns of an acetate ester. |
References
- 1. Octyl Acetate | C10H20O2 | CID 8164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octyl acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. GSRS [precision.fda.gov]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. Octyl acetate - Wikipedia [en.wikipedia.org]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. dl.begellhouse.com [dl.begellhouse.com]
- 9. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms underlying the therapeutic effects of 4-octyl itaconate in treating sepsis based on network pharmacology and molecular docking [frontiersin.org]
- 11. NP-MRD: Showing NP-Card for Octyl acetate (NP0049172) [np-mrd.org]
- 12. Solved Please label the IR spectrum of Octyl Acetate by | Chegg.com [chegg.com]
